Suramin (sodium salt) Suramin (sodium salt) Suramin Sodium is a sodium salt form of suramin, a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis.
Suramin sodium is a member of benzamides.
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties.
Brand Name: Vulcanchem
CAS No.: 129-46-4
VCID: VC0544250
InChI: InChI=1S/C51H40N6O23S6.6Na/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80;;;;;;/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;/q;6*+1/p-6
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C51H34N6Na6O23S6
Molecular Weight: 1429.2 g/mol

Suramin (sodium salt)

CAS No.: 129-46-4

Inhibitors

VCID: VC0544250

Molecular Formula: C51H34N6Na6O23S6

Molecular Weight: 1429.2 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

Suramin (sodium salt) - 129-46-4

CAS No. 129-46-4
Product Name Suramin (sodium salt)
Molecular Formula C51H34N6Na6O23S6
Molecular Weight 1429.2 g/mol
IUPAC Name hexasodium;8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate
Standard InChI InChI=1S/C51H40N6O23S6.6Na/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80;;;;;;/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;/q;6*+1/p-6
Standard InChIKey VAPNKLKDKUDFHK-UHFFFAOYSA-H
SMILES CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Appearance Solid powder
Description Suramin Sodium is a sodium salt form of suramin, a polysulphonated naphthylurea with potential antineoplastic activity. Suramin blocks the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta), to their receptors, thereby inhibiting endothelial cell proliferation and migration. This agent also inhibits vascular endothelial growth factor (VEGF)- and basic fibroblast growth factor (bFGF)-induced angiogenesis; retroviral reverse transcriptase; uncoupling of G-proteins from receptors; topoisomerases; cellular folate transport; and steroidogenesis.
Suramin sodium is a member of benzamides.
A polyanionic compound with an unknown mechanism of action. It is used parenterally in the treatment of African trypanosomiasis and it has been used clinically with diethylcarbamazine to kill the adult Onchocerca. (From AMA Drug Evaluations Annual, 1992, p1643) It has also been shown to have potent antineoplastic properties.
Purity >95% (or refer to the Certificate of Analysis)
Related CAS 145-63-1 (Parent)
Shelf Life >2 years if stored properly
Solubility Water Very soluble (mg/mL)
Ethyl alcohol Slightly soluble (mg/mL)
Chloroform Insoluble (mg/mL)
Ethyl ether Insoluble (mg/mL)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Germanin
Hexasodium Salt Suramin
Monosodium Salt Suramin
Moranil
Naganin
Naganol
Naphuride
Salt Suramin, Hexasodium
Salt Suramin, Monosodium
Sodium, Suramin
Suramin
Suramin Sodium
Suramin, Hexasodium Salt
Suramin, Monosodium Salt
Reference 1: Liu N, Zhuang S. Tissue protective and anti-fibrotic actions of suramin: new uses of an old drug. Curr Clin Pharmacol. 2011 May;6(2):137-42. Review. PubMed PMID: 21470104.
2: McGeary RP, Bennett AJ, Tran QB, Cosgrove KL, Ross BP. Suramin: clinical uses and structure-activity relationships. Mini Rev Med Chem. 2008 Nov;8(13):1384-94. Review. PubMed PMID: 18991754.
3: Doggrell SA. Suramin: potential in acute liver failure. Expert Opin Investig Drugs. 2004 Oct;13(10):1361-3. Review. PubMed PMID: 15461564.
4: Nok AJ. Arsenicals (melarsoprol), pentamidine and suramin in the treatment of human African trypanosomiasis. Parasitol Res. 2003 May;90(1):71-9. Epub 2003 Jan 31. Review. PubMed PMID: 12743807.
5: Lambrecht G, Braun K, Damer M, Ganso M, Hildebrandt C, Ullmann H, Kassack MU, Nickel P. Structure-activity relationships of suramin and pyridoxal-5'-phosphate derivatives as P2 receptor antagonists. Curr Pharm Des. 2002;8(26):2371-99. Review. PubMed PMID: 12369951.
6: Siu LL, Moore MJ. Other chemotherapy regimens including mitoxantrone and suramin. Semin Urol Oncol. 1997 Feb;15(1):20-7. Review. PubMed PMID: 9050136.
7: Walther MM, Figg WD, Linehan WM. Intravesical suramin: a novel agent for the treatment of superficial transitional-cell carcinoma of the bladder. World J Urol. 1996;14 Suppl 1:S8-11. Review. PubMed PMID: 8738403.
8: Lowitt MH, Eisenberger M, Sina B, Kao GF. Cutaneous eruptions from suramin. A clinical and histopathologic study of 60 patients. Arch Dermatol. 1995 Oct;131(10):1147-53. Review. PubMed PMID: 7574831.
9: Eisenberger MA, Sinibaldi V, Reyno L. Suramin. Cancer Pract. 1995 May-Jun;3(3):187-9. Review. PubMed PMID: 7599677.
10: Eisenberger MA, Reyno LM. Suramin. Cancer Treat Rev. 1994 Jul;20(3):259-73. Review. PubMed PMID: 8020006.
11: Rebollo J. [Suramin: pharmacology and antitumor effectiveness of an old parasiticide]. Med Clin (Barc). 1994 Mar 5;102(8):301-5. Review. Spanish. PubMed PMID: 8170229.
12: Voogd TE, Vansterkenburg EL, Wilting J, Janssen LH. Recent research on the biological activity of suramin. Pharmacol Rev. 1993 Jun;45(2):177-203. Review. PubMed PMID: 8396782.
13: Stein CA. Suramin: a novel antineoplastic agent with multiple potential mechanisms of action. Cancer Res. 1993 May 15;53(10 Suppl):2239-48. Review. PubMed PMID: 8485709.
14: Larsen AK. Suramin: an anticancer drug with unique biological effects. Cancer Chemother Pharmacol. 1993;32(2):96-8. Review. PubMed PMID: 8387401.
15: Scher HI, Heston WD. Suramin as an archetypical compound in the development of growth factor antagonists for inhibition of genitourinary tumors. Cancer Treat Res. 1992;59:131-51. Review. PubMed PMID: 1347690.
16: Dorfinger K, Niederle B, Vierhapper H, Astrid W, Czernin S, Nowotny P, Waldhäusl W, Grubeck-Loebenstein B. Suramin and the human adrenocortex: results of experimental and clinical studies. Surgery. 1991 Dec;110(6):1100-5. Review. PubMed PMID: 1660627.
17: LaRocca RV, Cooper MR, Uhrich M, Danesi R, Walther MM, Linehan WM, Myers CE. Use of suramin in treatment of prostatic carcinoma refractory to conventional hormonal manipulation. Urol Clin North Am. 1991 Feb;18(1):123-9. Review. PubMed PMID: 1992566.
18: La Rocca RV, Stein CA, Danesi R, Myers CE. Suramin, a novel antitumor compound. J Steroid Biochem Mol Biol. 1990 Dec 20;37(6):893-8. Review. PubMed PMID: 2285603.
19: Klijn JG, Setyono-Han B, Bakker GH, van der Burg ME, Bontenbal M, Peters HA, Sieuwerts AM, Berns PM, Foekens JA. Growth factor-receptor pathway interfering treatment by somatostatin analogs and suramin: preclinical and clinical studies. J Steroid Biochem Mol Biol. 1990 Dec 20;37(6):1089-95. Review. PubMed PMID: 1981013.
20: La Rocca RV, Stein CA, Myers CE. Suramin: prototype of a new generation of antitumor compounds. Cancer Cells. 1990 Apr;2(4):106-15. Review. PubMed PMID: 2202382.
PubChem Compound 5360
Last Modified Nov 11 2021
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